molecular formula C21H26N2O2S B2890444 N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1-(THIOPHEN-2-YL)CYCLOPENTANE-1-CARBOXAMIDE CAS No. 1797842-28-4

N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1-(THIOPHEN-2-YL)CYCLOPENTANE-1-CARBOXAMIDE

Cat. No.: B2890444
CAS No.: 1797842-28-4
M. Wt: 370.51
InChI Key: JGSOLVZYEUKQHZ-UHFFFAOYSA-N
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Description

N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1-(THIOPHEN-2-YL)CYCLOPENTANE-1-CARBOXAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1-(THIOPHEN-2-YL)CYCLOPENTANE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Common reagents and catalysts used in these reactions include palladium catalysts, organolithium reagents, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1-(THIOPHEN-2-YL)CYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1-(THIOPHEN-2-YL)CYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other cyclopentanecarboxamide derivatives or compounds with similar functional groups, such as:

  • N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-(furan-2-yl)cyclopentanecarboxamide
  • N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-(pyridin-2-yl)cyclopentanecarboxamide

Uniqueness

The uniqueness of N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1-(THIOPHEN-2-YL)CYCLOPENTANE-1-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-25-18-10-13-23(15-18)17-8-6-16(7-9-17)22-20(24)21(11-2-3-12-21)19-5-4-14-26-19/h4-9,14,18H,2-3,10-13,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSOLVZYEUKQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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